Methylthio Isomerism: A Structural Distinction with Demonstrated Potency Implications for AChE Inhibition
A positional isomer of this compound, where the nitro and methoxy groups are differently arranged on the N-phenyl ring, acts as a human acetylcholinesterase (AChE) inhibitor (IC50 = 65,000 nM) [1]. A distinct 3-methylthiobenzamide analog bearing an acetamide-linked thiadiazolyl-thioether achieves potent AChE inhibition (IC50 = 45 nM), representing a >1,400-fold difference within the same broad chemotype [2]. These data strongly suggest that the precise regioisomeric identity of the 4-methoxy-2-nitrophenyl-3-(methylthio)benzamide configuration is a critical determinant of activity and cannot be inferred from data on close chemical relatives.
| Evidence Dimension | Human AChE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not empirically reported; defined by specific 4-methoxy-2-nitro substitution pattern. |
| Comparator Or Baseline | N-(2-methoxy-5-nitro-phenyl)-2-(methylthio)benzamide: IC50 = 65,000 nM. A distinct 3-methylthiobenzamide (BDBM50597778): IC50 = 45 nM. |
| Quantified Difference | Within the benzamide class, regioisomeric changes modulate AChE IC50 by >1,440-fold. |
| Conditions | AChE inhibition assays using human erythrocyte or recombinant enzyme with Ellman's method. |
Why This Matters
Procuring the correct regioisomer is essential for SAR studies, as positional isomers exhibit vastly different biological activities against key neurological targets.
- [1] BindingDB. BDBM50358311 (CHEMBL1922540): Inhibition of human erythrocyte AChE. Affinity Data IC50: 6.50E+4 nM. View Source
- [2] BindingDB. BDBM50597778 (CHEMBL5181051): Inhibition of AChE (unknown origin). Affinity Data IC50: 45 nM. View Source
